molecular formula C12H22O4 B14745953 Bishexanoyl peroxide CAS No. 2400-59-1

Bishexanoyl peroxide

Katalognummer: B14745953
CAS-Nummer: 2400-59-1
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: VLAGSAGYAIGJSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bishexanoyl peroxide, also known as dicaproyl peroxide or dihexanoyl peroxide, is an organic peroxide with the molecular formula C12H22O4. It is a white, crystalline solid that is used primarily as a radical initiator in polymerization reactions. The compound is known for its high reactivity and ability to decompose into free radicals, which makes it valuable in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bishexanoyl peroxide can be synthesized through the reaction of hexanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under alkaline conditions, which facilitate the formation of the peroxide bond. The general reaction is as follows:

2C6H11COCl+H2O2+2NaOH(C6H11CO)2O2+2NaCl+2H2O2 \text{C}_6\text{H}_{11}\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_{11}\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} 2C6​H11​COCl+H2​O2​+2NaOH→(C6​H11​CO)2​O2​+2NaCl+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and yield of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety during production.

Analyse Chemischer Reaktionen

Types of Reactions

Bishexanoyl peroxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.

    Reduction: Under certain conditions, this compound can be reduced to its corresponding alcohols.

    Substitution: The peroxide bond can be cleaved, leading to substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen and other peroxides. The reactions typically occur under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts such as acids or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions produce alcohols.

Wissenschaftliche Forschungsanwendungen

Bishexanoyl peroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in polymerization reactions, it helps in the synthesis of various polymers and copolymers.

    Biology: The compound is studied for its potential use in biological systems, particularly in the controlled release of drugs.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.

    Industry: Widely used in the production of plastics, resins, and other materials, this compound is valued for its ability to initiate polymerization reactions efficiently.

Wirkmechanismus

The mechanism of action of bishexanoyl peroxide involves the homolytic cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals are highly reactive and can initiate various chemical reactions, including polymerization. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis-(2-ethylhexanoyl) peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.

    Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.

    Di-tert-butyl peroxide: Used as a radical initiator and in the synthesis of various organic compounds.

Uniqueness

Bishexanoyl peroxide is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to decompose into free radicals under mild conditions makes it particularly valuable in industrial applications where controlled radical generation is required.

Eigenschaften

CAS-Nummer

2400-59-1

Molekularformel

C12H22O4

Molekulargewicht

230.30 g/mol

IUPAC-Name

hexanoyl hexaneperoxoate

InChI

InChI=1S/C12H22O4/c1-3-5-7-9-11(13)15-16-12(14)10-8-6-4-2/h3-10H2,1-2H3

InChI-Schlüssel

VLAGSAGYAIGJSU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)OOC(=O)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.